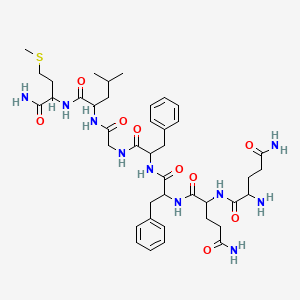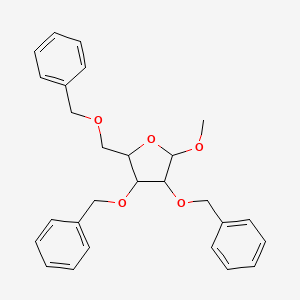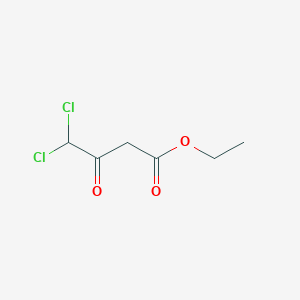![molecular formula C10H14ClN3O2 B15129836 (4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B15129836.png)
(4S)-4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride is a chemical compound with the molecular formula C10H13N3O2Cl. It is known for its applications in various fields, including neurology and pain management. This compound is particularly interesting due to its unique structure, which includes both hydrazine and oxazolidinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride typically involves the reaction of 4-hydrazinobenzoic acid with an appropriate oxazolidinone derivative. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature conditions . The product is then purified through crystallization or other standard purification techniques.
Industrial Production Methods
On an industrial scale, the production of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The compound is typically produced in large quantities and purified using advanced techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include azides, reduced hydrazine derivatives, and substituted benzyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with enzyme active sites, inhibiting their activity. The oxazolidinone ring can interact with various receptors, modulating their function. These interactions lead to the compound’s effects on neurological pathways and pain perception .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic Acid: Similar in structure but lacks the oxazolidinone ring.
Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring but different substituents.
Uniqueness
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride is unique due to its combination of hydrazine and oxazolidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14ClN3O2 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9;/h1-4,9,13H,5-6,11H2,(H,12,14);1H |
InChI Key |
ANOPNEVQPPHZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B15129754.png)

![Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl](/img/structure/B15129767.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)


![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)
![Benzyl N-[3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B15129820.png)





